Lipoxygenase Regioselectivity: Maize 9-LOX Produces Exclusively (7S)-Hydroperoxide from 7,10,13-Hexadecatrienoic Acid
Recombinant maize 9-lipoxygenase (ZmLOX) exhibits exclusive regioselectivity towards 7,10,13-hexadecatrienoic acid (16:3), producing solely (7S)-hydroperoxide, whereas soybean lipoxygenase-1 produces 91% (11S)-hydroperoxide plus 6% racemic 14-hydroperoxide, and soybean lipoxygenase-2 exhibits no specificity, producing a complex mixture of 7-, 8-, 10-, 11-, 13-, 14-, and bis-allylic 9-hydroperoxides [1]. This demonstrates that the enzymatic processing of 16:3 is highly enzyme- and substrate-structure-dependent, yielding distinct oxylipin profiles not obtainable with α-linolenic acid (18:3) or other hexadecatrienoic isomers [2].
| Evidence Dimension | Lipoxygenase regioselectivity (product distribution) |
|---|---|
| Target Compound Data | ZmLOX: 100% (7S)-hydroperoxide |
| Comparator Or Baseline | GmLOX-1: 91% (11S)-hydroperoxide, 6% racemic 14-hydroperoxide; GmLOX-2: non-specific mixture of 6+ hydroperoxides |
| Quantified Difference | ZmLOX produces a single, stereospecific product from 16:3 vs. mixed products from other LOX isozymes |
| Conditions | Recombinant enzyme assays with (7Z,10Z,13Z)-hexadecatrienoic acid substrate; products identified by GC-MS, LC-MS/MS, ¹H-NMR, and deuterium labeling [1] |
Why This Matters
This unique regioselectivity profile is essential for researchers studying the hexadecanoid branch of the plant oxylipin pathway, where 7,10,13-hexadecatrienoic acid is the specific precursor; substitution with 18:3 or other 16:3 isomers yields entirely different hydroperoxide products and cannot replicate pathway-specific signaling outcomes.
- [1] Grechkin, A. N., et al. (2010). Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid. Biochemistry (Moscow), 75, 708–716. View Source
- [2] LIPID MAPS Structure Database (LMSD). Roughanic acid (LMFA01030138). View Source
